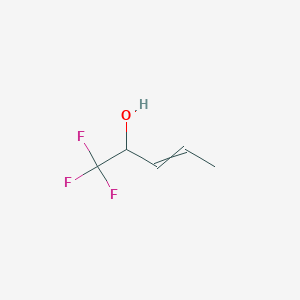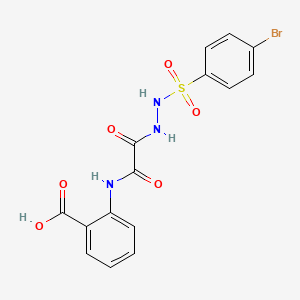
benzyl (2R)-2-amino-3-methylbut-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2R)-2-amino-3-methylbut-3-enoate is an organic compound that features a benzyl group attached to a chiral amino ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2R)-2-amino-3-methylbut-3-enoate typically involves the esterification of (2R)-2-amino-3-methylbut-3-enoic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic conditions, depending on the desired reaction pathway. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid for acidic conditions, and sodium hydroxide or potassium carbonate for basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (2R)-2-amino-3-methylbut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzyl (2R)-2-amino-3-methylbut-3-enone.
Reduction: Benzyl (2R)-2-amino-3-methylbut-3-enol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl (2R)-2-amino-3-methylbut-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of benzyl (2R)-2-amino-3-methylbut-3-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl (2R)-2-amino-3-methylbutanoate
- Benzyl (2S)-2-amino-3-methylbut-3-enoate
- Benzyl (2R)-2-amino-3-ethylbut-3-enoate
Uniqueness
Benzyl (2R)-2-amino-3-methylbut-3-enoate is unique due to its specific chiral center and the presence of both amino and ester functional groups. This combination allows for diverse chemical reactivity and potential applications in various fields. Its structural uniqueness also makes it a valuable compound for studying stereochemistry and chiral interactions in organic synthesis.
Propiedades
Número CAS |
67471-85-6 |
|---|---|
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
benzyl (2R)-2-amino-3-methylbut-3-enoate |
InChI |
InChI=1S/C12H15NO2/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10/h3-7,11H,1,8,13H2,2H3/t11-/m1/s1 |
Clave InChI |
AZCOVUJPZHJQFN-LLVKDONJSA-N |
SMILES isomérico |
CC(=C)[C@H](C(=O)OCC1=CC=CC=C1)N |
SMILES canónico |
CC(=C)C(C(=O)OCC1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-2-one](/img/structure/B14467746.png)
![5H-Imidazo[2,1-a]isoindol-5-one](/img/structure/B14467748.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-D-alanine](/img/structure/B14467750.png)

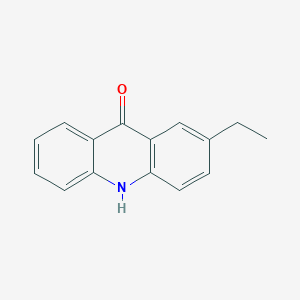
![4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14467774.png)
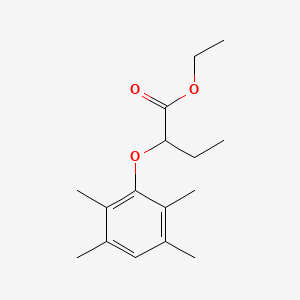
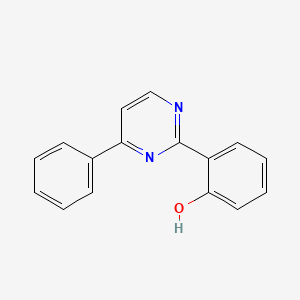
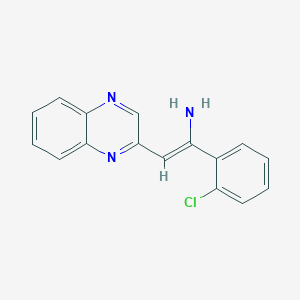
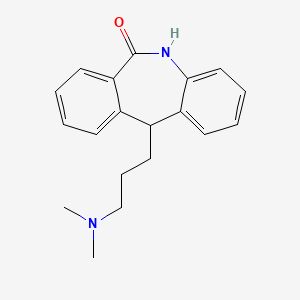
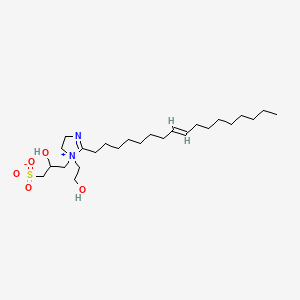
![Ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanoate](/img/structure/B14467818.png)
